molecular formula C7H9NO3S B106829 4-(Hydroxymethyl)benzenesulfonamide CAS No. 67472-44-0

4-(Hydroxymethyl)benzenesulfonamide

Cat. No. B106829
CAS RN: 67472-44-0
M. Wt: 187.22 g/mol
InChI Key: UULCVOIRJRJPQS-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its potential as a biochemical inhibitor and its role in various chemical reactions. The compound's structure allows for a variety of substitutions, which can lead to a range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide scaffold. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the addition of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of 4-substituted-ureido benzenesulfonamides as carbonic anhydrase inhibitors involves the addition of ureido groups . These methods demonstrate the versatility of benzenesulfonamide derivatives in drug design.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of 4-substituted-ureido benzenesulfonamides revealed hydrophobic interactions within the carbonic anhydrase II active site, which correlate with inhibitor potency . The crystallographic analysis of these compounds provides insights into the molecular interactions that govern their inhibitory effects.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, often as inhibitors of enzymes like carbonic anhydrase. The inhibitory activity of these compounds is due to their ability to bind to the active site of the enzyme, as seen with the flexible triazole moieties in benzenesulfonamides that are effective carbonic anhydrase inhibitors . The chemical reactivity of these compounds is influenced by the nature of the substituents attached to the benzenesulfonamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved spectroscopic studies and crystal structure analysis, which provided detailed information on its structural and spectroscopic properties . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Application in Cancer Research

4-(Hydroxymethyl)benzenesulfonamide derivatives have shown promise in cancer research. Gul et al. (2016) synthesized a series of compounds with this chemical structure and found that some of these demonstrated significant cytotoxic activities and tumor selectivity. These findings indicate potential for development as novel anticancer agents, with certain compounds exhibiting high potency and selectivity in inhibiting human carbonic anhydrases IX and XII, which are associated with tumor cells (Gul et al., 2016). Additionally, Pacchiano et al. (2011) discovered that ureido-substituted benzenesulfonamides, which include 4-(Hydroxymethyl)benzenesulfonamide derivatives, exhibited excellent inhibition of human carbonic anhydrases, crucial for cancer metastasis, highlighting their potential as antimetastatic drugs (Pacchiano et al., 2011).

Application in Synthesis and Characterization

The compound has also been used in the synthesis of various sulfonamide derivatives. El-Gaby et al. (2018) conducted a study where they synthesized a range of benzenesulfonamides and tested their antimicrobial activities. Their research contributes to the understanding of the structural and biological properties of these compounds (El-Gaby et al., 2018).

Application in Enzyme Inhibition

In addition to its potential in cancer research, 4-(Hydroxymethyl)benzenesulfonamide and its derivatives have been studied for their enzyme inhibitory effects. For instance, studies have shown their effectiveness in inhibiting carbonic anhydrase isoenzymes, which play a significant role in various physiological processes (Gul et al., 2016).

Future Directions

Future research could focus on further exploring the biological activities of 4-(Hydroxymethyl)benzenesulfonamide and its derivatives, particularly their potential as anticancer and antimicrobial agents . The compound’s inhibitory effects on carbonic anhydrase IX, which is overexpressed in many solid tumors, make it a promising target for novel antiproliferative agents .

properties

IUPAC Name

4-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULCVOIRJRJPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435262
Record name 4-(hydroxymethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)benzenesulfonamide

CAS RN

67472-44-0
Record name 4-(hydroxymethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)benzene-1-sulfonamide
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Record name 4-(Hydroxymethyl)benzenesulfonamide
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Synthesis routes and methods I

Procedure details

To a solution of 5.2 g 4-sulfamoyl-benzoic acid methyl ester in 100 mL THF and 1.44 mL MeOH, 0.77 g lithium borohydride was added portion-wise over a period of 10 minutes. The mixture was heated at reflux overnight, cooled to room temperature, and poured onto ice containing 100 mL 1N HCl. The mixture was extracted with EtOAc, and the organic layer was dried over MgSO4 and concentrated under reduced pressure. The residue was purified by automated flash chromatography (EtOAc/Hexane 1:1) to give 0.75 gram (17%) of product. 1H NMR (400 MHz, DMSO-d6) δ 4.57 (d, J=5.81 Hz, 1H), 5.38 (t, J=5.81 Hz, 1H), 7.48 (d, J=8.34 Hz, 2H), 7.78 (d, J=8.34 Hz, 2H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 mL
Type
solvent
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

LiAlH4 (235 mg, 6.2 mmoles) was suspended in dry THF (10 mL) under nitrogen atmosphere. The suspension was cooled to 0° C. and 4-sulphamoyl-benzoic acid (500 mg, 2.48 mmoles, as a suspension in 10 mL of dry THF) was added. The resulting mixture was then refluxed for 18 hours. The reaction was quenched by addition of 3N HCl at 0° C. The quenched mixture was extracted with AcOEt, the organic layer was dried over Na2SO4 and evaporated to dryness. The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 9/1 to 1/1) to yield the title compound in amount of 105 mg.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl [4-(aminosulfonyl)]benzoate (5.8 g, 27 mmol) (Step 2) in THF (400 ml), methanol (1.6 ml, 40 mmol) and lithium borohydride (20 ml, 2M solution in THF, 42 mmol) were added over 10 minutes. After heating at reflux for 3.5 hours, the reaction mixture was cooled and poured over ice containing 1N HCl (80 ml). The reaction mixture was extracted with ethyl acetate, dried (Na2SO4), filtered and concentrated. The crude mixture was purified by chromatography (silica gel, hexane/ethyl acetate, 1/1) to give 4-(hydroxymethyl)benzenesulfonamide (3.8 g, 75%) as a white solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 2
4-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 4
4-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 5
4-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 6
4-(Hydroxymethyl)benzenesulfonamide

Citations

For This Compound
26
Citations
O MAKAYA, H IRIE, J SHIBASAKI - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
An Improved Synthesis of N-(Butylaminocarbonyl)-4-hydroxymethyl-benzenesulfonamide, One of the Metabolites of Tolbutamide, and Synthesis of Its Formyl Derivative … An …
Number of citations: 3 www.jstage.jst.go.jp
D Vullo, R Lehneck, S Pöggeler… - Journal of Enzyme …, 2018 - Taylor & Francis
… The best CAS2 inhibitors were 5-amino-1,3,4-thiadiazole-2-sulfonamide (the deacetylated acetazolamide precursor) and 4-hydroxymethyl-benzenesulfonamide, with K I s in the range …
Number of citations: 10 www.tandfonline.com
M Fantacuzzi, I D'Agostino, S Carradori… - Journal of Enzyme …, 2023 - Taylor & Francis
Vibrio cholerae causes life-threatening infections in low-income countries due to the rise of antibacterial resistance. Innovative pharmacological targets have been investigated and …
Number of citations: 2 www.tandfonline.com
A Innocenti, RA Hall, C Schlicker, A Scozzafava… - Bioorganic & medicinal …, 2009 - Elsevier
… The same is true for the 4-hydroxymethyl-benzenesulfonamide 20 (K I of 383 nM), which is 3.15 times a better Nce103 inhibitor compared to the 4-hydroxyethyl derivative 21 and 2.9 …
Number of citations: 65 www.sciencedirect.com
N Dedeoglu, V DeLuca, S Isik, H Yildirim… - Bioorganic & medicinal …, 2015 - Elsevier
… The best SmuCA inhibitors were bromosulfanilamide, 5-amino-1,3,4-thiadiazole-2-sulfonamide, 4-hydroxymethyl-benzenesulfonamide, a pyrimidine-substituted sulfanilamide, …
Number of citations: 33 www.sciencedirect.com
LJ Urbański, A Angeli, VV Mykuliak, L Azizi… - Journal of Molecular …, 2022 - Springer
Trichomonas vaginalis is a unicellular parasite and responsible for one of the most common sexually transmittable infections worldwide, trichomoniasis. Carbonic anhydrases (CAs) are …
Number of citations: 6 link.springer.com
C Schlicker, RA Hall, D Vullo, S Middelhaufe… - Journal of molecular …, 2009 - Elsevier
In the pathogenic fungus Cryptococcus neoformans, a CO 2 -sensing system is essential for survival in the natural environment (∼0.03% CO 2 ) and mediates the switch to virulent …
Number of citations: 198 www.sciencedirect.com
LJ Urbański, S Bua, A Angeli, RZ Emameh… - Applied Microbiology …, 2022 - Springer
… 5 and 6), 3-fluoro-4-amino-benzenesulfonamide (compound 7), 3-bromo-4-amino-benzenesulfonamide (compound 9), and 4-amino-/4-hydroxymethyl-benzenesulfonamide (compound …
Number of citations: 1 link.springer.com
A Ali, GSKK Reddy, MNL Nalam… - Journal of medicinal …, 2010 - ACS Publications
A series of new HIV-1 protease inhibitors with the hydroxyethylamine core and different phenyloxazolidinone P2 ligands were designed and synthesized. Variation of phenyl …
Number of citations: 66 pubs.acs.org
D Vullo, R Lehneck, WA Donald, S Pöggeler… - Molecules, 2020 - mdpi.com
… –14 (again, a benzene-1,3-disulfonamide derivative, 12, and the deacetylated precursors of acetazolamide and methazolamide, 13 and 14); 16 (4-hydroxymethyl-benzenesulfonamide); …
Number of citations: 5 www.mdpi.com

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